- Tungstate sulfuric acid (TSA)/NaNO2 as a novel heterogeneous system for the N-nitrosation of secondary amines under mild conditions, Bulletin of the Korean Chemical Society, 2005, 26(7), 1125-1128

Cas no 930-55-2 (1-Nitrosopyrrolidine)

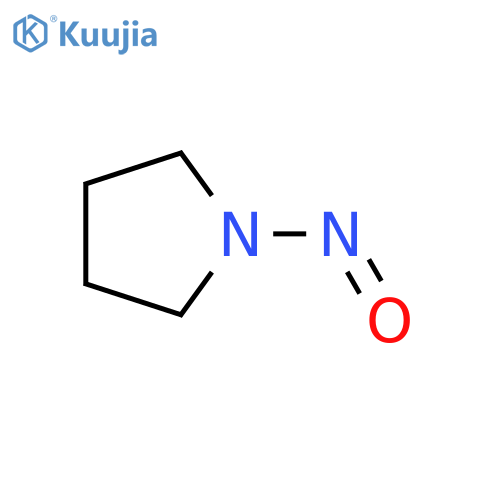

1-Nitrosopyrrolidine structure

Nome del prodotto:1-Nitrosopyrrolidine

1-Nitrosopyrrolidine Proprietà chimiche e fisiche

Nomi e identificatori

-

- Pyrrolidine, 1-nitroso-

- 1-Nitrosopyrrolidine

- 1-NITROSOPYRROLIDINE,LIGHT-YELLOW OIL

- N-Nitrosopyrrolidine

- N-Nitrosopyrrolidine Solution

- NPYR

- NSC 18797

- 1-Nitrosopyrrolidine (ACI)

- RCRA waste number U180

- C19285

- AI3-62030

- N-Nitrosopyrrolidin

- N-NITROSOPYRROLIDINE [HSDB]

- NCGC00249214-01

- D82025

- Tetrahydro-N-nitroso-Pyrrole

- SY115826

- DTXSID8021062

- N-PYR

- Pyrrole, tetrahydro-N-nitroso-

- RCRA waste no. U180

- NCGC00256421-01

- Tox21_302913

- HSDB 5116

- FT-0633121

- Q22138421

- Pyrrolidine, nitroso-

- WLN: T5NTJ ANO

- 1-Nitrosopyrrolidine, 99%

- Tox21_202356

- 1-Nitrosopyrrolidine-d4

- NCGC00259905-01

- N-Nitrosopyrrolidine 10 microg/mL in Methanol

- N-Nitroso-pyrrolidine

- SZ4J5WK201

- Nitroso-Pyrrolidine

- NSC18797

- NS00010284

- MFCD00003166

- InChI=1/C4H8N2O/c7-5-6-3-1-2-4-6/h1-4H

- CHEBI:82362

- 930-55-2

- N-Nitrosopyrrolidine (NPYR)

- CCRIS 478

- 1-Pyrrolidinamine, N-nitroso-

- No-pyr

- AKOS006227868

- CHEMBL351175

- N-Nitroso-1-Pyrrolidinamine

- 57371-40-1

- Nitrosopyrrolidine

- WNYADZVDBIBLJJ-UHFFFAOYSA-N

- N-NITROSOPYRROLIDINE [IARC]

- BRN 0107615

- SCHEMBL606668

- EINECS 213-218-8

- BS-17894

- EN300-1296527

- Pyrrolidine, 1-nitroso-; 1-Nitrosopyrrolidine; N-Nitrosopyrrolidine; NPYR; NSC 18797

- UNII-SZ4J5WK201

- N-Nitrosopyrrolidine 100 microg/mL in Methanol

- DTXCID701062

- 1219802-09-1

- 5-20-01-00521 (Beilstein Handbook Reference)

- N-NITROSOPYRROLIDINE [MI]

- 35884-45-8

- N-Nitrosopyrrolidin [German]

- n-nitrosopyrrolidine-d8

- NSC-18797

- 1-nitroso-Pyrrolidine

- CAS-930-55-2

- DB-057363

-

- MDL: MFCD00003166

- Inchi: 1S/C4H8N2O/c7-5-6-3-1-2-4-6/h1-4H2

- Chiave InChI: WNYADZVDBIBLJJ-UHFFFAOYSA-N

- Sorrisi: O=NN1CCCC1

Proprietà calcolate

- Massa esatta: 100.06400

- Massa monoisotopica: 100.063662883g/mol

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 0

- Conta accettatore di obbligazioni idrogeno: 1

- Conta atomi pesanti: 7

- Conta legami ruotabili: 1

- Complessità: 68.1

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 0

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- Superficie polare topologica: 32.7Ų

- Carica superficiale: 0

- Conta Tautomer: niente

- XLogP3: niente

Proprietà sperimentali

- Colore/forma: Liquido giallo

- Densità: 1.085 g/mL at 25 °C(lit.)

- Punto di ebollizione: 214 °C(lit.)

- Punto di infiammabilità: Fahrenheit: 208,4 ° f

Celsius: 98 ° c - Indice di rifrazione: n20/D 1.489(lit.)

- PSA: 32.67000

- LogP: 0.70150

- Solubilità: dissolvere in acqua

1-Nitrosopyrrolidine Informazioni sulla sicurezza

-

Simbolo:

- Parola segnale:Warning

- Dichiarazione di pericolo: H302,H351

- Dichiarazione di avvertimento: P281

- Numero di trasporto dei materiali pericolosi:2810

- WGK Germania:3

- Codice categoria di pericolo: 40

- RTECS:UY1575000

-

Identificazione dei materiali pericolosi:

- Termine di sicurezza:6.1(b)

- Gruppo di imballaggio:III

- PackingGroup:III

- Frasi di rischio:R40

- Classe di pericolo:6.1(b)

- Tossicità:LD50 orally in rats: 900 mg/kg (Druckrey)

1-Nitrosopyrrolidine Dati doganali

- CODICE SA:2933990090

- Dati doganali:

Codice doganale cinese:

2933990090Panoramica:

293399090. altri composti eterociclici contenenti solo eteroatomi azotati. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%

Elementi di dichiarazione:

Nome del prodotto, contenuto del componente, uso per, Si prega di indicare l'aspetto di Urotropina, 6- caprolattam si prega di indicare l'aspetto, Data di firma

Riassunto:

293399090. composti eterociclici con etero-atomo(i) di azoto. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%

1-Nitrosopyrrolidine Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY115826-1g |

1-Nitrosopyrrolidine |

930-55-2 | ≥97% | 1g |

¥42.00 | 2024-07-10 | |

| TRC | N545950-1g |

1-Nitrosopyrrolidine |

930-55-2 | 1g |

$ 80.00 | 2023-09-06 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N98840-25g |

1-Nitrosopyrrolidine |

930-55-2 | 98% | 25g |

¥922.0 | 2022-04-27 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD145261-500g |

1-Nitrosopyrrolidine |

930-55-2 | 98% | 500g |

¥9178.0 | 2023-09-01 | |

| TRC | N545950-5g |

1-Nitrosopyrrolidine |

930-55-2 | 5g |

$ 181.00 | 2023-09-06 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N98840-5g |

1-Nitrosopyrrolidine |

930-55-2 | 98% | 5g |

¥223.0 | 2022-04-27 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N98840-1g |

1-Nitrosopyrrolidine |

930-55-2 | 98% | 1g |

¥69.0 | 2022-04-27 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD145261-10g |

1-Nitrosopyrrolidine |

930-55-2 | 98% | 10g |

¥249.0 | 2024-04-17 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-208668-1 g |

1-Nitrosopyrrolidine, |

930-55-2 | 1g |

¥978.00 | 2023-07-11 | ||

| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY115826-5g |

1-Nitrosopyrrolidine |

930-55-2 | ≥97% | 5g |

¥155.00 | 2024-07-10 |

1-Nitrosopyrrolidine Metodo di produzione

Synthetic Routes 1

Condizioni di reazione

1.1 Reagents: Sodium nitrite Catalysts: Hydrogen (T-4)-dioxobis[sulfato(2-)-κO]tungstate(2-) (2:1) Solvents: Dichloromethane ; 5 min, rt

Riferimento

Synthetic Routes 2

Condizioni di reazione

1.1 Reagents: Silica , Sodium nitrite , Sulfuric acid (silica gel bound) Solvents: Dichloromethane ; 10 min, rt

1.2 Solvents: Dichloromethane

1.3 Reagents: Sodium sulfate ; 20 min, rt

1.2 Solvents: Dichloromethane

1.3 Reagents: Sodium sulfate ; 20 min, rt

Riferimento

- Silica sulfuric acid/NaNO2 as a novel heterogeneous system for the chemoselective N-nitrosation of secondary amines under mild conditions, Synlett, 2002, (10), 1621-1624

Synthetic Routes 3

Condizioni di reazione

1.1 Reagents: 2-Nitropropane , Oxygen Catalysts: 4-(4-Fluorophenyl)-1,2-naphthalenedione ; 12 h, 80 °C

Riferimento

- Substrate Promiscuity of ortho-Naphthoquinone Catalyst: Catalytic Aerobic Amine Oxidation Protocols to Deaminative Cross-Coupling and N-Nitrosation, ACS Catalysis, 2019, 9(10), 9216-9221

Synthetic Routes 4

Condizioni di reazione

1.1 Reagents: p-Toluenesulfonic acid , Sodium nitrite Solvents: Dichloromethane ; 5 min, rt

Riferimento

- N-Nitrosation of secondary amines using p-TSA-NaNO2 as a novel nitrosating agent under mild conditions, Synthetic Communications, 2010, 40(5), 654-660

Synthetic Routes 5

Condizioni di reazione

1.1 Reagents: Tetrabutylammonium tetrafluoroborate , Ferric nitrate Solvents: Acetonitrile ; 8 h, 70 °C

Riferimento

- Synthesis method of N-nitrosation product of secondary amine by electrolysis, China, , ,

Synthetic Routes 6

Condizioni di reazione

1.1 Reagents: 1,2-Benzisothiazole, 2,3-dihydro-3,3-dimethyl-2-nitroso-, 1,1-dioxide Solvents: Dichloromethane ; 2 h, rt

Riferimento

- Versatile New Reagent for Nitrosation under Mild Conditions, Organic Letters, 2021, 23(9), 3253-3258

Synthetic Routes 7

Condizioni di reazione

1.1 Reagents: Hydrochloric acid , 1H-Imidazolium, 1-methyl-3-[4-(nitrooxy)butyl]-, chloride (1:1) Solvents: Water ; 0 °C; 70 min, rt

Riferimento

- Ionic liquid 1-(4-nitritobutyl)-3-methylimidazolium chloride as a new reagent for the efficient N-nitrosation of secondary amines under mild conditions, Monatshefte fuer Chemie, 2012, 143(3), 467-470

Synthetic Routes 8

Condizioni di reazione

1.1 Reagents: Silica , Sodium nitrite , Nafion H Solvents: Dichloromethane , Water ; 30 min, rt

Riferimento

- The use of Nafion-H/NaNO2 as an efficient procedure for the chemoselective N-nitrosation of secondary amines under mild and heterogeneous conditions, Tetrahedron Letters, 2003, 44(16), 3345-3349

Synthetic Routes 9

Condizioni di reazione

1.1 Reagents: Silica , Sodium nitrite , Trichloromelamine Solvents: Dichloromethane , Water ; 15 min, rt

Riferimento

- Efficient procedure for chemoselective N-nitrosation of secondary amines with trichloromelamine-NaNO2, Russian Journal of Organic Chemistry, 2007, 43(9), 1393-1396

Synthetic Routes 10

Condizioni di reazione

1.1 Reagents: Sodium nitrite , Water , Molybdate(2-), dioxobis[sulfato(2-)-κO]-, hydrogen (1:2), (T-4)- Solvents: Dichloromethane ; 15 min, rt

Riferimento

- Molybdate sulfuric acid/NaNO2. A novel heterogeneous system for the N-nitrosation of secondary amines under mild conditions, Helvetica Chimica Acta, 2006, 89(12), 2922-2926

Synthetic Routes 11

Condizioni di reazione

1.1 Reagents: Silica , Sodium nitrate , Water , Poly(sulfonyl-1,3-phenylenesulfonylimino-1,2-ethanediylimino) (brominated) Solvents: Dichloromethane ; 3 min, rt

Riferimento

- Facile N-nitrosation of secondary amines using poly(N,N'-dibromo-N-ethylene-benzene-1,3-disulfonamide) and N,N,N',N'-tetrabromobenzene-1,3-disulfonamide/NaNO2 under mild conditions, Letters in Organic Chemistry, 2013, 10(3), 204-208

Synthetic Routes 12

Condizioni di reazione

1.1 Reagents: Poly(vinylpyrrolidone) (cross-linked, oxidized, reaction products with N2O4) Solvents: Dichloromethane ; rt

Riferimento

- Selective N-nitrosation of amines, N-alkylamides, and N-alkylureas by N2O4 supported on cross-linked polyvinylpyrrolidone (PVP-N2O4), Synthesis, 2003, (10), 1591-1597

Synthetic Routes 13

Condizioni di reazione

1.1 Reagents: 1,2-Benzisothiazole, 2,3-dihydro-3,3-dimethyl-2-nitroso-, 1,1-dioxide Solvents: Dichloromethane ; 2 h, rt

Riferimento

- A versatile new reagent for nitrosation under mild conditions, ChemRxiv, 2021, 1, 1-6

Synthetic Routes 14

Condizioni di reazione

1.1 Reagents: Sodium nitrite Catalysts: Bismuth trichloride Solvents: Dichloromethane ; 25 min, rt

Riferimento

- Bismuth chloride-sodium nitrite. A novel reagent for chemoselective N-nitrosation, Synthetic Communications, 2009, 39(4), 604-612

Synthetic Routes 15

Condizioni di reazione

1.1 Reagents: Hydrochloric acid , 1-Butyl-3-methylimidazolium nitrate Solvents: Water ; 5 °C; 30 min, 5 - 25 °C

Riferimento

- 1-butyl-3-methylimidazolium nitrite as a reagent for the efficient N-nitrosation of secondary amines, Journal of the Iranian Chemical Society, 2011, 8(3), 857-861

Synthetic Routes 16

Condizioni di reazione

1.1 Reagents: Trichloroisocyanuric acid , Silica , Sodium nitrite Solvents: Dichloromethane

Riferimento

- Trichloroisocyanuric acid/NaNO2 as a novel heterogeneous system for the N-nitrosation of N,N-dialkylamines under mild conditions, Synlett, 2002, (6), 1002-1004

Synthetic Routes 17

Condizioni di reazione

1.1 Reagents: Tetrabutylammonium perchlorate , Iron nitrate (Fe(NO3)3) nonahydrate Solvents: Acetonitrile ; 4 h, 70 °C

Riferimento

- Electrochemical Nonacidic N-Nitrosation/N-Nitration of Secondary Amines through a Biradical Coupling Reaction, Advanced Synthesis & Catalysis, 2020, 362(22), 5036-5043

Synthetic Routes 18

Condizioni di reazione

1.1 Reagents: Acetic anhydride , Sodium nitrite Solvents: Dichloromethane ; 1 h, rt

Riferimento

- A simple and efficient method for the N-nitrosation of secondary amines with NaNO2-Ac2O under mild conditions, Journal of Chemical Research, 2003, (10), 626-627

Synthetic Routes 19

Condizioni di reazione

1.1 Reagents: 1,2-Benzisothiazole, 2,3-dihydro-3,3-dimethyl-2-nitroso-, 1,1-dioxide Solvents: Dichloromethane ; rt

Riferimento

- Preparation of 2-nitroso-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide derivatives as nitrosation reagents for nitrosation of amines, alcohols, and thiols, World Intellectual Property Organization, , ,

Synthetic Routes 20

Condizioni di reazione

1.1 Reagents: Silica , Sodium nitrite , 2-Chloro-1-methylpyridinium iodide Solvents: Hexane , Water ; 0.5 h, rt

Riferimento

- Mukaiyama reagent/NaNO2/wet SiO2 as a mild and heterogeneous reagent system for the N-nitrosation of amines and preparation of azides from hydrazines, Tetrahedron Letters, 2015, 56(41), 5613-5615

1-Nitrosopyrrolidine Preparation Products

1-Nitrosopyrrolidine Letteratura correlata

-

1. Source characterization and removal of N-nitrosamine precursors during activated sludge treatmentXiaolu Zhang,Daekyun Kim,David L. Freedman,Tanju Karanfil Environ. Sci.: Water Res. Technol. 2020 6 2432

-

Xiaofang Zeng,Weidong Bai,Yanping Xian,Hao Dong,Donghui Luo Anal. Methods 2016 8 5248

-

Yu Zhou,Jing Yang,Jia Yuan Yang,Fang Na Gu,Ying Wang,Jian Hua Zhu J. Mater. Chem. 2011 21 13895

-

Sadagopan Krishnan,Eli G. Hvastkovs,Besnik Bajrami,Ingela Jansson,John B. Schenkman,James F. Rusling N-nitrosopyrrolidine. Sadagopan Krishnan Eli G. Hvastkovs Besnik Bajrami Ingela Jansson John B. Schenkman James F. Rusling Chem. Commun. 2007 1713

-

Wei-Hsiang Chen,Ya-Ciao Yang,Ya-Hong Wang,Chi-Min Li,Kun-Yi Lin,Jie-Chung Lou Environ. Sci.: Processes Impacts 2015 17 2092

930-55-2 (1-Nitrosopyrrolidine) Prodotti correlati

- 6949-28-6(N-Nitroso-di-N-hexylamine)

- 7068-83-9(N-Butyl-N-methylnitrosamine)

- 932-83-2(N-Nitrosohexamethylenimine)

- 57371-40-1(1-Nitrosopyrrolidine-d4)

- 13256-06-9(N,N-Diamylnitrosamine)

- 924-16-3(N-Nitrosodibutylamine)

- 20917-49-1(N-Nitrosoheptamethyleneimine)

- 4549-44-4(N-Nitroso-N-ethylbutylamine)

- 84424-96-4(N-Nitroso-N,N-dinonylamine)

- 6335-97-3(nitrosodioctylamine)

Fornitori consigliati

Suzhou Senfeida Chemical Co., Ltd

(CAS:930-55-2)1-Nitrosopyrrolidine

Purezza:98%

Quantità:Company Customization

Prezzo ($):Inchiesta

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:930-55-2)1-Nitrosopyrrolidine

Purezza:98%

Quantità:Company Customization

Prezzo ($):Inchiesta